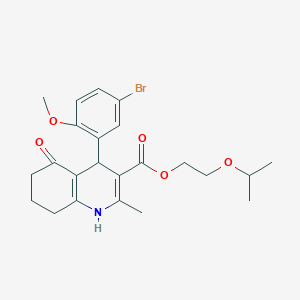
ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate, also known as ETPTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are essential for cell growth and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising feature for the development of new cancer therapies.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in animal models, indicating that it may be safe for use in humans. However, further studies are needed to determine its long-term effects and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potent biological activity. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate. One area of interest is the development of new cancer therapies based on this compound and its derivatives. Another area of research is the exploration of this compound's potential applications in material science, such as in the development of new polymers and coatings. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects in humans.
In conclusion, this compound is a synthetic compound that has shown promising biological activity and potential applications in various fields. Its ease of synthesis, low toxicity, and potent biological activity make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects in humans.
Méthodes De Synthèse
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can be synthesized using a one-pot three-component reaction that involves the condensation of ethyl cyanoacetate, 5-bromo-2-thiophenecarboxaldehyde, and malononitrile in the presence of a catalytic amount of piperidine. The reaction proceeds under mild conditions, and the product can be obtained in good yield after purification.
Applications De Recherche Scientifique
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-3-9-13(15(19)20-4-2)12(8(7-17)14(18)21-9)10-5-6-11(16)22-10/h5-6,12H,3-4,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLFSBUIEYQMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(S2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-3-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5026538.png)

![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5026556.png)
![1-(4-bromophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5026560.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5026568.png)
![8-methyl-11-(5-methyl-2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026569.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5026571.png)

![3-(3-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026577.png)

![5-(3-nitrobenzoyl)-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5026607.png)
![11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026609.png)

![5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5026617.png)